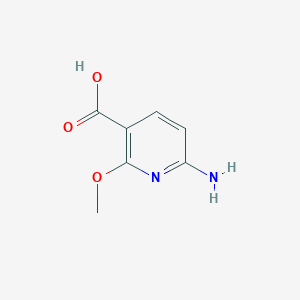

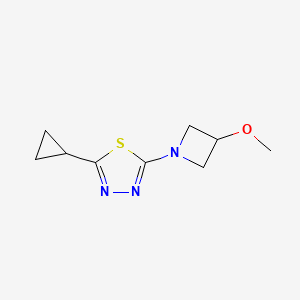

![molecular formula C8H12N2S B2689324 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine CAS No. 803732-49-2](/img/structure/B2689324.png)

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to produce 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives . Another method involved the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml) .Molecular Structure Analysis

The molecular structure of 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has been analyzed using computer-aided techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions .Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against bacterial DNA gyrase B (GyrB), a type of enzyme . The compound’s interactions with the enzyme have been analyzed using theoretical techniques .Aplicaciones Científicas De Investigación

Catalysis and CO2 Fixation

One significant application involves the use of thiazolium carbene-based catalysts derived from vitamin B1 in the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This approach is notable for its sustainability and efficiency, operating under ambient conditions and using polymethylhydrosiloxane (PMHS) as a reducing agent (Das et al., 2016).

Crystal Engineering and Supramolecular Chemistry

Research into the cocrystallization of 4-methylbenzo[d]thiazol-2-amine with various organic acids has yielded crystalline adducts with unique structural and supramolecular characteristics. These studies provide insights into charge-assisted and neutral hydrogen bonding, contributing to our understanding of crystal packing and the stabilization of framework structures (Zhang et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit bacterial dna gyrase b (gyrb) .

Mode of Action

It’s suggested that similar compounds act as inhibitors of bacterial dna gyrase b (gyrb), which is an essential enzyme in dna replication .

Biochemical Pathways

Thiazole derivatives, a class of compounds to which 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine belongs, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

The compound has a predicted boiling point of 3157±110 °C and a predicted density of 1191±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Similar compounds have been reported to exhibit growth inhibitory effects against certain cancer cell lines .

Action Environment

The compound’s physical properties, such as its boiling point and density, may be influenced by environmental conditions .

Propiedades

IUPAC Name |

4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLHFBTXUZMMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

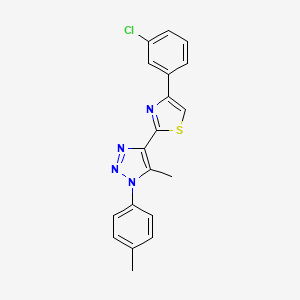

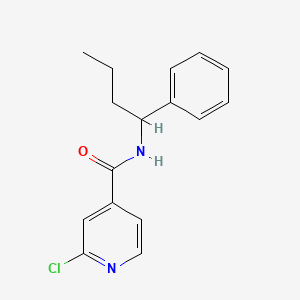

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)

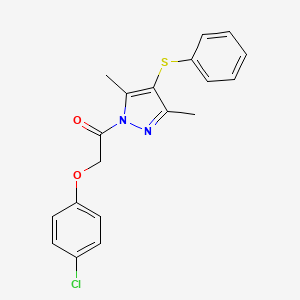

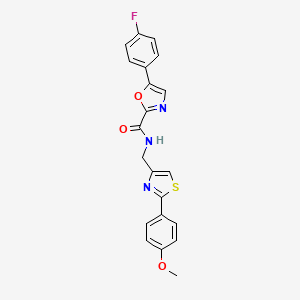

![N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2689242.png)

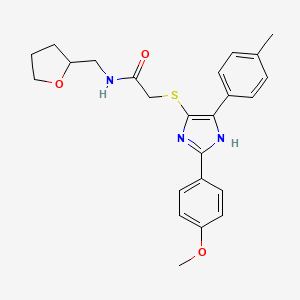

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2689244.png)

![N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)

![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)

![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2689250.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689264.png)